molecular formula C8H14Cl3N3 B11764466 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride

6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride

Cat. No.: B11764466
M. Wt: 258.6 g/mol
InChI Key: DRFWZNSIGOMNGX-UHFFFAOYSA-N
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Description

6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride is a chemical compound with the molecular formula C8H14Cl3N3. It is known for its unique structure, which includes a pyridine ring substituted with an azetidine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride typically involves the reaction of 3-aminopyridine with azetidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its trihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its trihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Azetidin-1-yl)pyridin-3-amine trihydrochloride is unique due to its specific substitution pattern and trihydrochloride salt form. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H14Cl3N3

Molecular Weight

258.6 g/mol

IUPAC Name

6-(azetidin-1-yl)pyridin-3-amine;trihydrochloride

InChI

InChI=1S/C8H11N3.3ClH/c9-7-2-3-8(10-6-7)11-4-1-5-11;;;/h2-3,6H,1,4-5,9H2;3*1H

InChI Key

DRFWZNSIGOMNGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC=C(C=C2)N.Cl.Cl.Cl

Origin of Product

United States

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